REACTION_SMILES
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[CH3:1][O:2][CH2:3][n:4]1[c:5](=[S:6])[nH:7][c:8](=[O:9])[c:10]([CH3:11])[c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[ClH:19]>>[nH:4]1[c:5](=[S:6])[nH:7][c:8](=[O:9])[c:10]([CH3:11])[c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1c(-c2ccccc2)[nH]c(=S)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |